

Fura-5F AM: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: Fura-5F AM

Cat. No.: B15554501

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Introduction

Fura-5F AM is a ratiometric, fluorescent indicator dye used for the quantitative measurement of intracellular calcium concentrations ($[Ca^{2+}]_i$). As an acetoxymethyl (AM) ester, it is cell-permeant and becomes active after hydrolysis by intracellular esterases. Fura-5F is a low-affinity calcium indicator, making it particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity indicators like Fura-2. This property is advantageous for studying cellular phenomena associated with large calcium transients, such as those occurring in excitable cells or within organelles like mitochondria.^[1]

Similar to its analogue Fura-2, Fura-5F exhibits a shift in its fluorescence excitation spectrum upon binding to Ca^{2+} . This ratiometric property allows for the accurate determination of $[Ca^{2+}]_i$, largely independent of variables such as dye concentration, photobleaching, and cell thickness.^{[2][3]}

Key Features and Applications

- **Low Affinity for Calcium:** With a dissociation constant (K_d) for Ca^{2+} of approximately 400 nM, Fura-5F is ideal for measuring elevated calcium levels.^[1]
- **Ratiometric Measurement:** The dual-excitation properties of Fura-5F minimize artifacts from uneven dye loading and photobleaching, leading to more robust and reproducible data.^{[2][3]}

- UV Excitation: Fura-5F is excited by ultraviolet light, with distinct excitation peaks for the Ca^{2+} -bound and Ca^{2+} -free forms.[1]

Primary Applications Include:

- Monitoring calcium dynamics in excitable cells (e.g., neurons, muscle cells).
- Investigating signal transduction pathways involving large and sustained calcium signals, such as those mediated by G protein-coupled receptors (GPCRs).[4][5][6][7]
- Measuring calcium concentrations within cellular organelles, such as mitochondria, which can sequester high levels of calcium.[8][9]

Quantitative Data

The spectral properties and calcium binding affinity of Fura-5F are summarized in the tables below. For comparison, data for the high-affinity indicator Fura-2 AM are also provided.

Property	Fura-5F	Fura-2
Ca^{2+} Dissociation Constant (Kd)	~400 nM	~145 nM
Excitation Maximum (Ca^{2+} -free)	~363 nm	~363 nm
Excitation Maximum (Ca^{2+} -bound)	~336 nm	~335 nm
Emission Maximum	~512 nm	~505-512 nm
Molecular Weight (AM Ester)	1005.84 g/mol	~1001.9 g/mol

Table 1: Physicochemical and Spectroscopic Properties of Fura-5F and Fura-2.

Parameter	Recommended Range
Stock Solution Concentration	1-5 mM in DMSO
Working Concentration	1-5 μ M
Incubation Time	15-60 minutes
Incubation Temperature	20-37°C

Table 2: Recommended Experimental Parameters for **Fura-5F AM**.

Experimental Protocols

The following protocols provide a general guideline for loading cells with **Fura-5F AM** and performing fluorescence microscopy. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

1. **Fura-5F AM** Stock Solution (1-5 mM):

- Prepare a stock solution of **Fura-5F AM** in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 1 mM stock solution, dissolve 1 mg of **Fura-5F AM** in approximately 1 mL of DMSO.
- Store the stock solution in small aliquots at -20°C, protected from light and moisture.

2. Loading Buffer:

- A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer, buffered with HEPES.
- Pluronic® F-127: To aid in the dispersion of the lipophilic **Fura-5F AM** in the aqueous loading buffer, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[\[10\]](#)
- Probenecid: To prevent the extrusion of the hydrolyzed dye by organic anion transporters, probenecid can be included in the loading and imaging buffer at a final concentration of 1-2.5

mM.[10]

Cell Loading Protocol

- Prepare Cells: Culture cells on coverslips or in imaging dishes suitable for fluorescence microscopy. Ensure cells are healthy and sub-confluent.
- Prepare Loading Solution: Dilute the **Fura-5F AM** stock solution into the loading buffer to a final working concentration of 1-5 μ M. If using, add Pluronic® F-127 and probenecid at this stage. Vortex the solution thoroughly to ensure complete mixing.
- Cell Loading:
 - Remove the cell culture medium and wash the cells once with the loading buffer (without **Fura-5F AM**).
 - Add the **Fura-5F AM** loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[2][10] The optimal loading time and temperature should be determined empirically for each cell type.
- Wash and De-esterification:
 - After loading, wash the cells twice with imaging buffer (e.g., HBSS with or without probenecid) to remove extracellular dye.
 - Incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the **Fura-5F AM** by intracellular esterases.[2]

Fluorescence Microscopy and Data Acquisition

- Microscope Setup: Use a fluorescence microscope equipped with a UV light source, appropriate filter sets for Fura-5F (excitation at ~340 nm and ~380 nm, emission at ~510 nm), and a sensitive camera.
- Image Acquisition:
 - Acquire fluorescence images by alternating excitation between ~340 nm (for Ca^{2+} -bound Fura-5F) and ~380 nm (for Ca^{2+} -free Fura-5F).

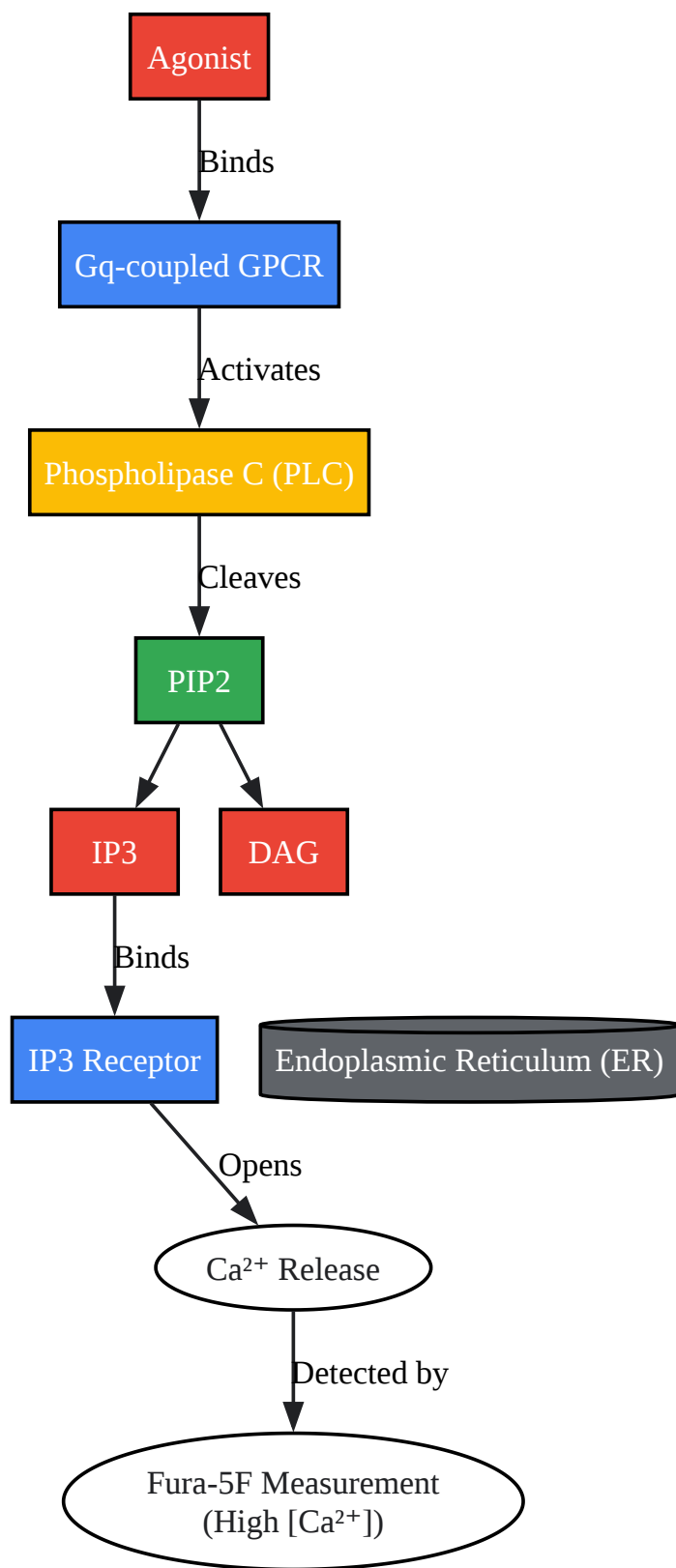
- Collect the emission at ~510 nm for both excitation wavelengths.
- Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure times.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (F340/F380) for each time point and region of interest.
 - The ratio values can be used to determine the intracellular calcium concentration using the Grynkiewicz equation, which requires calibration of the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Experimental workflow for **Fura-5F AM** calcium imaging.



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Caption: GPCR-mediated calcium signaling pathway.

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